molecular formula C18H15FN2OS2 B3016396 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 338957-70-3

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B3016396
CAS No.: 338957-70-3
M. Wt: 358.45
InChI Key: LNCICTHZBDIXQI-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide ( 338957-70-3) is a high-purity chemical compound with a molecular formula of C18H15FN2OS2 and a molecular weight of 358.45 g/mol . This acetamide derivative features a core 1,3-thiazole ring, a fluorophenyl group, and a (methylphenyl)sulfanyl moiety, a structural motif of significant interest in the development of novel heterocyclic compounds . The compound is characterized by a density of 1.35±0.1 g/cm³ and a predicted pKa of 8.03±0.50 . It is supplied for research applications only and is a valuable scaffold in medicinal chemistry and drug discovery research, particularly in the synthesis and study of sulfur- and nitrogen-containing heterocycles . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can order this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c1-12-2-8-15(9-3-12)23-11-17(22)21-18-20-16(10-24-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCICTHZBDIXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a thiourea derivative with a haloketone under acidic conditions. For instance, 4-fluorophenacyl bromide can be reacted with a thiourea derivative to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution on the fluorophenyl group can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. A study demonstrated that similar compounds showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The thiazole moiety is crucial for the antimicrobial activity due to its ability to interfere with bacterial cell wall synthesis and function.

CompoundActivity AgainstReference
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamideStaphylococcus aureus
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineE. coli

Anti-inflammatory Properties
The compound has been investigated for its potential as an anti-inflammatory agent. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines, such as TNF-alpha, which is crucial in the pathogenesis of various inflammatory diseases.

Agricultural Applications

Pesticidal Activity
Compounds containing thiazole rings have been studied for their pesticidal properties. The incorporation of the fluorophenyl group enhances the biological activity of these compounds against pests and pathogens affecting crops. Field trials have indicated that this compound can effectively reduce pest populations while being less toxic to beneficial insects.

ApplicationTarget OrganismEffectiveness
InsecticideAphids75% reduction in population
FungicideFusarium spp.80% inhibition of growth

Material Science Applications

Polymer Chemistry
this compound has potential applications in the development of advanced materials. Its unique structure allows for incorporation into polymer matrices, enhancing thermal stability and mechanical properties of the resultant materials.

Case Studies

  • Antibacterial Efficacy Study
    A comprehensive study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent.
  • Field Trials for Pesticidal Use
    In agricultural settings, field trials were conducted to assess the effectiveness of this compound as a pesticide. Results showed a marked decrease in pest populations and minimal impact on non-target species, highlighting its potential for sustainable agriculture practices.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the methylphenylsulfanyl group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The 4-fluorophenyl group on the thiazole ring is a critical feature shared with several analogs. Key comparisons include:

Compound Name Thiazole Substituent Key Structural Differences Inferred Impact
Target Compound 4-(4-Fluorophenyl) Reference structure Balances lipophilicity and electronic effects for target binding
N-[4-(3-Chloro-4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 4-(3-Chloro-4-Fluorophenyl) Additional chlorine atom at meta position Increased steric bulk and electron-withdrawing effects may enhance binding but reduce solubility
N-[4-(4-Chloro-3-Methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-(4-Chloro-3-Methylphenyl) Chlorine and methyl groups at para and meta positions Enhanced hydrophobicity; methyl may improve metabolic stability
GSK1570606A 4-(Pyridin-2-yl) Pyridine replaces fluorophenyl Introduces hydrogen-bonding potential via pyridine nitrogen; alters solubility

Variations in the Sulfanyl Acetamide Moiety

The 2-[(4-methylphenyl)sulfanyl]acetamide group distinguishes the target compound from analogs with different substituents:

Compound Name Sulfanyl Group Key Differences Functional Implications
Target Compound 4-Methylphenyl Reference structure Moderate hydrophobicity; stabilizes binding via van der Waals interactions
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide 4-Bromophenyl sulfonyl and thiophene-oxazolyl Bromine (bulky, electron-withdrawing) and oxazole-thiophene system May reduce membrane permeability due to increased polarity and steric hindrance
N-(2-Fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Methylphenyl-triazolyl Triazole replaces thiazole; additional fluorophenyl Triazole’s hydrogen-bonding capacity may improve target specificity
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 2-Methylphenyl-oxadiazolyl Oxadiazole introduces rigidity and π-stacking potential Enhanced thermal stability but reduced solubility

Physicochemical and Pharmacokinetic Considerations

  • Analogs with polar groups (e.g., methoxy, pyridinyl) exhibit lower logP but better solubility .
  • Metabolic Stability : Methyl and fluorine groups generally resist oxidative metabolism, whereas bromine or chlorine may prolong half-life but increase toxicity risks .
  • Synthetic Accessibility : The target compound’s synthesis via thiazole cyclization (e.g., Hantzsch reaction) is comparable to analogs like 14 and 15 , which require halogenated intermediates .

Biological Activity

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a thiazole derivative that has garnered interest due to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring with a fluorophenyl substituent and a methylphenylsulfanyl group. Its molecular formula is C18H15FN2OSC_{18}H_{15}FN_2OS, and it is known for its ability to interact with various biological targets.

Biological Activities

1. Antibacterial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like norfloxacin .

2. Antifungal Activity
Research indicates that this compound also possesses antifungal properties. It has been tested against various fungal strains, demonstrating efficacy in inhibiting fungal growth, which suggests potential applications in treating fungal infections .

3. Anticancer Properties
this compound has shown promise in cancer research. Studies have reported its cytotoxic effects on several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The compound's IC50 values indicate potent antiproliferative activity, often surpassing that of established chemotherapeutics like doxorubicin .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring can bind to enzymes involved in cell proliferation and inflammation, modulating their activity.
  • Receptor Interaction : The fluorophenyl group enhances binding affinity to various receptors, potentially influencing signaling pathways critical for tumor growth and bacterial resistance.
  • Cell Cycle Disruption : In cancer cells, the compound may induce apoptosis or cell cycle arrest through multiple mechanisms, including the activation of pro-apoptotic factors .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the thiazole ring and substituents significantly influence biological activity:

  • Fluorophenyl Group : The presence of fluorine enhances lipophilicity and bioavailability.
  • Methylphenylsulfanyl Group : This moiety appears crucial for antibacterial and anticancer activities, likely due to its electron-donating properties that stabilize reactive intermediates during metabolic processes .

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of thiazole derivatives, this compound was found to exhibit MIC values lower than those of traditional antibiotics against Staphylococcus epidermidis. This suggests its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound effectively inhibited the growth of HT29 cells with an IC50 value significantly lower than that of doxorubicin. Molecular dynamics simulations indicated strong binding interactions with Bcl-2 protein, suggesting a mechanism involving apoptosis induction .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide, and what intermediates are critical?

  • Methodological Answer : Synthesis typically involves sequential condensation and functionalization steps. For example:

  • Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, using 4-(4-fluorophenyl)thioamide and α-halo ketones.
  • Step 2 : Introduction of the sulfanylacetamide moiety through nucleophilic substitution, employing 2-bromoacetamide derivatives and 4-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF).
  • Key Intermediates : 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and 2-bromo-N-(4-methylphenyl)sulfanylacetamide.
    • Validation : Purity is confirmed via HPLC (>95%) and NMR (¹H/¹³C), while mass spectrometry (ESI-MS) verifies molecular weight .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole C-2 carbon at δ 165 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H]⁺ peak at m/z 385.08 for C₁₈H₁₄FN₂OS₂).
  • X-ray Diffraction (XRD) : For unambiguous crystal structure determination, particularly for resolving stereochemical ambiguities .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the thiazole scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Software Tools : SHELXL for refinement, employing TWIN/BASF commands to model twinning and PART instructions for disordered atoms .
  • Validation : R-factor convergence (<0.05), and validation via PLATON’s ADDSYM to check for missed symmetry .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.
  • Dose-Response Curves : Use 8–12 concentration points to improve IC₅₀ accuracy.
  • Meta-Analysis : Compare results across studies using standardized metrics (e.g., pIC₅₀) and assess publication bias via funnel plots .

Q. How can computational methods optimize synthetic routes and predict reactivity?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) to model transition states (e.g., sulfanyl group substitution energy barriers).
  • Retrosynthetic Analysis : Tools like Synthia (BIOVIA) to identify viable precursors and reaction pathways.
  • Solvent Optimization : COSMO-RS simulations to predict solubility and reaction yields in solvents like DCM or THF .

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